molecular formula C9H10N4O B13879858 6-(1-ethyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one

6-(1-ethyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one

Cat. No.: B13879858
M. Wt: 190.20 g/mol
InChI Key: UUXOJRJERPALOU-UHFFFAOYSA-N
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Description

6-(1-ethyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core substituted with a 1-ethylpyrazole moiety at the 6-position. Pyridazinones are known for their diverse pharmacological activities, including antifungal, antibacterial, and anticancer properties .

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

3-(1-ethylpyrazol-4-yl)-1H-pyridazin-6-one

InChI

InChI=1S/C9H10N4O/c1-2-13-6-7(5-10-13)8-3-4-9(14)12-11-8/h3-6H,2H2,1H3,(H,12,14)

InChI Key

UUXOJRJERPALOU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=NNC(=O)C=C2

Origin of Product

United States

Preparation Methods

The synthesis of 6-(1-ethyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to yield the desired pyridazinone compound. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

6-(1-ethyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole or pyridazinone rings. Common reagents for these reactions include alkyl halides and amines.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various condensed products.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(1-ethyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their catalytic function. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making the compound a potential anticancer agent.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of 6-(1-ethyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one with its analogs:

Compound Name Substituents Molecular Weight logP H-Bond Acceptors H-Bond Donors Key Structural Differences
This compound 1-Ethylpyrazole at C6 ~219.2* ~2.1* 4 1 Ethyl group on pyrazole
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one 3,5-Dimethylpyrazole at C6 220.2 1.8 4 1 Methyl groups at pyrazole C3 and C5
5-Chloro-6-phenylpyridazin-3(2H)-one Cl at C5, phenyl at C6 222.6 2.5 3 1 Chlorine and phenyl substituents
6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one 4-Fluoro-2-methoxyphenyl at C6 220.2 2.18 4 1 Fluorine and methoxy groups on phenyl
6-Chloro-4-ethylpyridazin-3(2H)-one Cl at C6, ethyl at C4 172.6 1.2 3 1 Chlorine and ethyl groups on pyridazinone

*Estimated based on analogs.

Key Observations :

  • Lipophilicity : The ethylpyrazole substituent in the target compound likely increases logP compared to methylpyrazole derivatives (e.g., 1.8 vs. ~2.1), enhancing membrane permeability .
  • Steric Bulk : Bulky substituents (e.g., phenyl in ) may hinder molecular packing or target binding, whereas smaller groups (e.g., ethyl) balance lipophilicity and steric accessibility.

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